
Spermidine-(butyl-13C4) trihydrochloride
Overview
Description
Spermidine-(butyl-13C4) trihydrochloride is a stable isotope-labeled compound with the molecular formula NH2(CH2)3NH(13CH2)4NH2 • 3HCl. It is a derivative of spermidine, a polyamine involved in cellular metabolism. The compound is used in various scientific research applications due to its unique properties, including its ability to be tracked in biological systems.
Mechanism of Action
Target of Action
Spermidine-(butyl-13C4) trihydrochloride primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1, cytoplasmic , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including the regulation of heart rate, smooth muscle relaxation, and cellular redox balance.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , Methionine Adenosyltransferase Deficiency Disease , Spermidine and Spermine Biosynthesis , and S-Adenosylhomocysteine (SAH) Hydrolase Deficiency Disease . These pathways are crucial for various biological functions, including amino acid metabolism and polyamine biosynthesis.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For example, by interacting with adrenergic receptors, it can influence heart rate and smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spermidine-(butyl-13C4) trihydrochloride involves the incorporation of carbon-13 isotopes into the butyl chain of spermidine. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of 1,4-diaminobutane labeled with carbon-13.
Intermediate Formation: The labeled 1,4-diaminobutane is then reacted with 3-aminopropylamine to form the spermidine backbone.
Final Product: The resulting spermidine-(butyl-13C4) is then converted to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled 1,4-diaminobutane.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final Conversion: The purified spermidine-(butyl-13C4) is converted to its trihydrochloride form and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Spermidine-(butyl-13C4) trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine groups to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Amine Oxides: From oxidation reactions.
Secondary and Tertiary Amines: From reduction reactions.
Substituted Spermidine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Spermidine-(butyl-13C4) trihydrochloride is a stable, isotope-labeled derivative of spermidine, a polyamine involved in cellular metabolism. Due to its unique properties, it's utilized in various scientific research applications, where its ability to be tracked in biological systems is particularly valuable.
Scientific Research Applications
This compound is widely used in scientific research across multiple disciplines:
- Chemistry It serves as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies.
- Biology It is employed in studies of polyamine metabolism and cellular functions.
- Medicine It is investigated for its potential role in autophagy and aging-related research.
- Industry It is utilized in the development of stable isotope-labeled standards for analytical applications.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, which are essential to consider when studying its applications:
- Oxidation The compound can be oxidized to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids. The major product from oxidation reactions is amine oxides.
- Reduction Reduction reactions can convert the amine groups to corresponding amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The products are secondary and tertiary amines.
- Substitution Nucleophilic substitution reactions can replace the amine groups with other functional groups. Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions. The major products are substituted spermidine derivatives.
Target and Mode of Action
This compound primarily targets the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1 (cytoplasmic), Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein. The compound interacts with its targets by binding to them, which can lead to changes in their activity, and can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes.
Studies
Spermidine has an autophagy-inducing effect that makes it highly interesting for preclinical research . As mechanistic studies have demonstrated, spermidine induces autophagy and mitophagy through various mechanisms . The predominant mechanisms are the inhibition of the lysine acetyltransferase EP300 and the induction of a reactive oxygen species (ROS) burst, which leads to the activation of the Ataxia-telangiectasia mutated (ATM) protein .
Comparison with Similar Compounds
Similar Compounds
Spermidine-(butyl-d8) trihydrochloride: A deuterium-labeled analog.
Spermine-(butyl-d8) tetrahydrochloride: Another polyamine with a similar structure but different labeling.
1,4-Diaminobutane-1,4-13C2: A simpler labeled polyamine.
Uniqueness
Spermidine-(butyl-13C4) trihydrochloride is unique due to its specific carbon-13 labeling, which allows for precise tracking in metabolic studies. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications.
Biological Activity
Spermidine-(butyl-13C4) trihydrochloride is a stable isotope-labeled derivative of spermidine, a polyamine that plays significant roles in cellular functions, including cell growth, differentiation, and apoptosis. This article focuses on the biological activity of this compound, highlighting its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Spermidine
Spermidine is a naturally occurring polyamine involved in various biological processes. It is known for its role in cellular growth and proliferation, regulation of ion channels, and modulation of gene expression. The introduction of stable isotopes like butyl-13C4 enhances the analytical capabilities in studying its metabolic pathways and biological effects.
Spermidine exerts its biological effects through several mechanisms:
- Mitochondrial Function : Spermidine has been shown to enhance mitochondrial fatty acid oxidation (FAO) by binding to mitochondrial trifunctional protein (MTP), which is crucial for fatty acid metabolism. This binding increases the enzymatic activity of MTP, thereby improving energy production in cells .
- Antitumor Immunity : Recent studies indicate that spermidine supplementation can enhance the efficacy of immunotherapies, particularly in aged mice. It improves the activation and cytotoxic function of CD8+ T cells, leading to better antitumor responses when combined with PD-1 blockade therapies .
- Cell Membrane Stability : Spermidine contributes to maintaining cell membrane integrity and stability by influencing lipid composition and enhancing antioxidant enzyme activities. This effect is particularly relevant under stress conditions such as oxidative stress .
Case Studies
-
Antitumor Activity in Mice :
- A study demonstrated that spermidine supplementation significantly improved the antitumor activity of PD-L1 monoclonal antibody treatment in aged mice. The combination therapy led to an increase in non-exhausted effector CD8+ T cells and enhanced granzyme B expression, indicating heightened cytotoxic potential against tumors .
- Metabolic Profiling :
- Plant Stress Responses :
Table 1: Summary of Biological Activities
Table 2: Research Findings on Spermidine
Properties
IUPAC Name |
N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-GOOBRNBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746459 | |
Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-84-7 | |
Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1313734-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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